

# Crystal Structure of 2-(Dimethylamino)phenylboronic Acid: A Technical Overview

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## Compound of Interest

Compound Name: 2-(Dimethylamino)phenylboronic acid

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Despite a comprehensive search of available scientific literature and crystallographic databases, the single-crystal X-ray structure of **2-(Dimethylamino)phenylboronic acid** has not been publicly reported. Therefore, a detailed technical guide on its crystal structure, including quantitative data and experimental protocols for its determination, cannot be provided at this time.

This document aims to provide relevant background information, general experimental methodologies applicable to similar compounds, and a theoretical representation of the molecule for researchers, scientists, and drug development professionals interested in this compound.

## Introduction to 2-(Dimethylamino)phenylboronic Acid

**2-(Dimethylamino)phenylboronic acid**, with the chemical formula  $C_8H_{12}BNO_2$ , is an aromatic boronic acid derivative. Boronic acids are a class of compounds that have gained significant interest in medicinal chemistry and materials science due to their unique chemical properties, including their ability to form reversible covalent bonds with diols. This property makes them valuable as sensors, in drug delivery systems, and as building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.

The 2-(dimethylamino) substituent on the phenyl ring is expected to influence the electronic properties and the intermolecular interactions of the molecule, which in turn would dictate its crystal packing and solid-state architecture. The nitrogen atom of the dimethylamino group can act as a hydrogen bond acceptor, potentially leading to specific packing motifs in the solid state.

## General Experimental Protocols for Crystal Structure Determination

While the specific crystal structure of **2-(Dimethylamino)phenylboronic acid** is unavailable, the following outlines a general workflow for the determination of a small molecule crystal structure, which would be applicable to this compound.

## Synthesis and Recrystallization

The synthesis of **2-(Dimethylamino)phenylboronic acid** is typically achieved through the reaction of a corresponding Grignard or organolithium reagent with a trialkyl borate, followed by acidic workup. For the purpose of single-crystal X-ray diffraction, high-purity material is essential. The synthesized powder would then be recrystallized to obtain single crystals of suitable size and quality.

**General Recrystallization Protocol:** A common method for growing single crystals of organic molecules is slow evaporation from a suitable solvent or a mixture of solvents.

- **Solvent Screening:** A small amount of the purified compound is tested for solubility in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) to identify a solvent in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
- **Solution Preparation:** A saturated or near-saturated solution of **2-(Dimethylamino)phenylboronic acid** is prepared by dissolving the compound in the chosen solvent at an elevated temperature.
- **Slow Cooling/Evaporation:** The hot solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature. The container is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

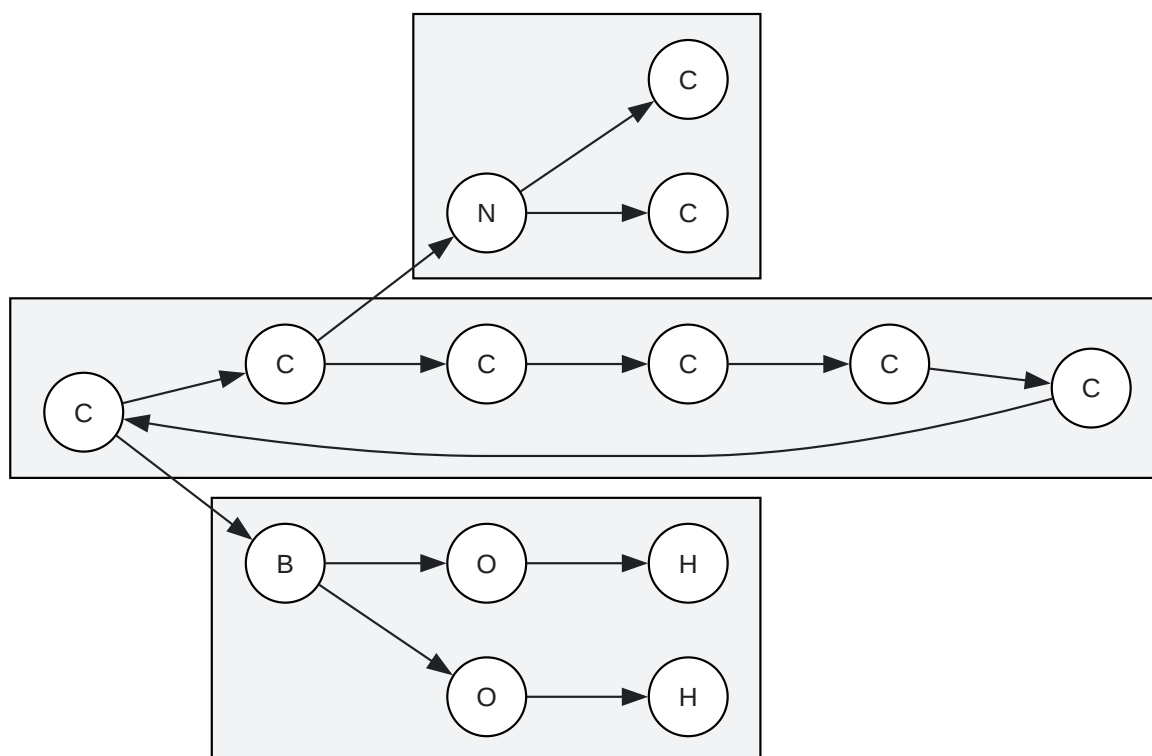
- **Crystal Harvesting:** Once well-formed single crystals appear, they are carefully harvested from the mother liquor.

## Single-Crystal X-ray Diffraction (SC-XRD)

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo K $\alpha$ ,  $\lambda = 0.71073 \text{ \AA}$  or Cu K $\alpha$ ,  $\lambda = 1.54184 \text{ \AA}$ ) is used. A series of diffraction images are collected as the crystal is rotated.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to achieve the best agreement between the observed and calculated structure factors.

## Theoretical Molecular Structure

In the absence of experimental crystallographic data, a theoretical representation of the molecular structure of **2-(Dimethylamino)phenylboronic acid** can be visualized.



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Figure 1. 2D representation of the **2-(Dimethylamino)phenylboronic acid** molecule.

## Conclusion

While a definitive guide to the crystal structure of **2-(Dimethylamino)phenylboronic acid** cannot be presented due to the lack of publicly available experimental data, this document provides a framework for understanding the compound and the general procedures required for its structural elucidation. Researchers in possession of this compound are encouraged to perform single-crystal X-ray diffraction studies and deposit the resulting data in a public repository such as the Cambridge Structural Database (CSD) to advance the scientific understanding of this molecule. Such data would be invaluable for computational modeling, understanding its solid-state properties, and designing new materials and pharmaceuticals.

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